伊利西菌素 F

描述

Ilicicolin F is a molecule that belongs to the ascochlorin family . It is an isoprenoid antibiotic produced by Verticillium hemipterigenum . Ascochlorin and its derivatives, including Ilicicolin F, have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . Ilicicolin F has been found to have antiviral activity .

Synthesis Analysis

The backbone of Ilicicolin F is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety . Similar to tenellin biosynthesis, the tetramic acid is then converted to pyridone by a putative P450, IliC . The decalin portion is most possibly constructed by a S-adenosyl-L-methionine (SAM)-dependent Diels-Alderase (IliD) .Molecular Structure Analysis

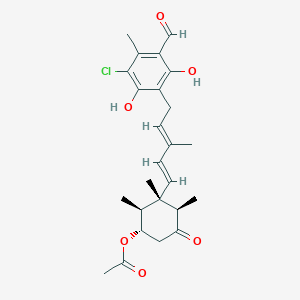

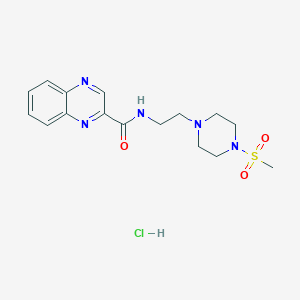

The empirical formula of Ilicicolin F is C25H31ClO6 . Its molecular weight is 462.96 .Chemical Reactions Analysis

Ilicicolin F is a fungal metabolite that has been found in Fusarium . It inhibits T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo .科学研究应用

抑制细胞色素 bc1 复合物:

- 与伊利西菌素 F 密切相关的伊利西菌素 H 已被确定为一种抗生素,可通过靶向细胞色素 bc1 复合物来抑制线粒体呼吸。这种抑制发生在酵母和牛细胞中 bc1 复合物的 Qn 位点,影响泛醌-细胞色素 c 还原酶活性。伊利西菌素的作用导致 bc1 复合物中的氧化还原过程受阻,突出了其作为研究线粒体生物化学和作为抗真菌治疗靶点的潜力 (Gutiérrez-Cirlos, Merbitz-Zahradnik, & Trumpower, 2004)。

抗真菌剂的生物合成和生产:

- 对伊利西菌素 H 生物合成基因簇的研究导致了伊利西菌素 J 的发现,这是一种具有类似抗真菌活性的支路产物。这凸显了伊利西菌素化合物在开发新型抗真菌剂中的潜力。这些化合物在黑曲霉中的鉴定和异源生产为伊利西菌素类似物的未来组合生物合成铺平了道路 (Lin 等人,2019 年)。

构效关系研究:

- 已对与this compound 在结构上相关的伊利西菌素 H 进行结构修饰,以了解其抗真菌活性所需条件。这些研究表明 β-酮基团对于此活性至关重要,为开发更有效的抗真菌化合物提供了见解 (Singh 等人,2012 年)。

抗肿瘤潜力:

- 另一种相关化合物伊利西菌素 A 已在去势抵抗性前列腺癌中显示出有希望的抗肿瘤作用,通过抑制 EZH2 信号通路。这表明伊利西菌素化合物在癌症治疗中的潜在应用,特别是在对当前治疗产生耐药性的情况下 (Guo 等人,2021 年)。

抗真菌生物合成中的酶催化反应:

- 对伊利西菌素 H 生物合成的研究证明了酶催化周环反应的参与,特别是逆电子需求狄尔斯-阿尔德反应。对伊利西菌素化合物生物合成途径的这一见解增加了对真菌天然产物合成的理解,并可能为新型生物合成策略的开发提供信息 (Zhang 等人,2019 年)。

作用机制

Target of Action

Ilicicolin F belongs to the ascochlorin family of molecules . It has been found to have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . This suggests that the primary target of Ilicicolin F is the cytochrome bc1 complex in the mitochondria.

Mode of Action

The mode of action of Ilicicolin F involves its interaction with the cytochrome bc1 complex. By blocking the oxidation-reduction of cytochrome b, it disrupts the normal functioning of the mitochondria . This disruption can lead to a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by Ilicicolin F is the mitochondrial electron transport chain, specifically the cytochrome bc1 complex . This complex is a crucial component of the chain, and its inhibition can disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species.

Pharmacokinetics

It is known to be soluble in dmso, methanol, chloroform, and ethyl acetate, but insoluble in water . This suggests that it may have good bioavailability when administered in a suitable solvent, but further studies are needed to confirm this.

Result of Action

The result of Ilicicolin F’s action is a disruption of normal mitochondrial function. This can lead to a variety of cellular effects, including decreased ATP production, increased production of reactive oxygen species, and potential induction of apoptosis . Additionally, Ilicicolin F has been found to have antiviral activity, inhibiting the growth of the tobacco mosaic virus, herpes simplex virus type-1 (HSV-1), and Newcastle disease virus .

安全和危害

未来方向

生化分析

Biochemical Properties

Ilicicolin F interacts with various enzymes and proteins. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo . It does not inhibit the E. coli ubiquinol oxidase cytochrome bd . Ilicicolin F also shows a significant inhibitory effect on the activity of testosterone 5a-reductase .

Cellular Effects

Ilicicolin F has a profound impact on cellular processes. It exhibits cytotoxicity to HeLa cells with an EC50 value of 0.003 μg/mL . It also has an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b .

Molecular Mechanism

At the molecular level, Ilicicolin F exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex .

Temporal Effects in Laboratory Settings

Over time, Ilicicolin F shows stable effects on cellular function in laboratory settings. It is soluble in DMSO, methanol, chloroform, and ethyl acetate, but insoluble in water . It is stable for at least 3 years when stored sealed at –20 °C .

Metabolic Pathways

Ilicicolin F is involved in various metabolic pathways. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo , impacting the metabolic flux and metabolite levels.

属性

IUPAC Name |

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSLMZYXJATICN-IRMIYARYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22738-98-3 | |

| Record name | ILICICOLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)

![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)

![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)